Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)-
Description
Molecular Architecture and Structural Identification
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1,3,5-trimethylcyclohexyl)pyrrolidine . The nomenclature follows these rules:
- Parent structure : Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom.
- Substituent : A cyclohexane ring substituted with three methyl groups at the 1, 3, and 5 positions.
- Numbering : The pyrrolidine nitrogen is assigned position 1, with the cyclohexyl group attached to this position.
The systematic classification places this compound under the broader category of alicyclic amines, specifically N-alkylpyrrolidines.
Molecular Formula (C₁₃H₂₅N) and Weight (195.34 g/mol) Analysis
The molecular formula C₁₃H₂₅N indicates:
- 13 carbon atoms : 5 from the pyrrolidine ring, 6 from the cyclohexane ring, and 2 from the methyl groups.
- 25 hydrogen atoms : Distributed across the aliphatic and cyclic structures.
- 1 nitrogen atom : Located in the pyrrolidine ring.
Molecular weight : Calculated as 195.34 g/mol, consistent with the formula mass (12.01 × 13 + 1.01 × 25 + 14.01 = 195.34).
Table 1: Molecular Formula Breakdown
| Component | Quantity | Atomic Weight Contribution |
|---|---|---|
| Carbon | 13 | 156.13 g/mol |
| Hydrogen | 25 | 25.25 g/mol |
| Nitrogen | 1 | 14.01 g/mol |
| Total | - | 195.34 g/mol |
The formula’s degree of unsaturation is 1, calculated as:
$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{2(13) + 2 - 25 - 0 + 1}{2} = 1
$$
This corresponds to one ring structure (the pyrrolidine or cyclohexane).
Stereochemical Configuration and Conformational Isomerism
The compound’s stereochemistry is influenced by two structural elements:
- Pyrrolidine Ring : Adopts an envelope conformation due to puckering, with the nitrogen atom at the flap position.
- Cyclohexane Ring : The 1,3,5-trimethyl substitution forces a chair conformation, with methyl groups occupying equatorial positions to minimize steric strain.
Key Stereochemical Considerations:
- Chirality : The compound lacks chiral centers due to the symmetric 1,3,5-trimethyl substitution on the cyclohexane ring.
- Conformational Flexibility :
Advanced Structural Descriptors: SMILES, InChI, and CAS Registry (685088-05-5)
Table 2: Structural Identifiers
| Descriptor | Value |
|---|---|
| SMILES | CC1CC(CC(C1)(C)N2CCCC2)C |
| InChI | InChI=1S/C13H25N/c1-11-8-12(2)10-13(3,9-11)14-6-4-5-7-14/h11-12H,4-10H2,1-3H3 |
| InChIKey | QVEQDLBYFRYKKW-UHFFFAOYSA-N |
| CAS Registry | 685088-05-5 |
- SMILES Breakdown :
- InChI Interpretation : Encodes molecular connectivity, stereochemistry, and isotopic details. The absence of stereochemical descriptors confirms the compound’s achirality.
Structure
3D Structure
Properties
CAS No. |
685088-05-5 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(1,3,5-trimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C13H25N/c1-11-8-12(2)10-13(3,9-11)14-6-4-5-7-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
QVEQDLBYFRYKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Principle and Methodology
One of the most efficient routes to pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- involves a two-step procedure: initial formation of an enamine intermediate followed by catalytic hydrogenation. This approach has been successfully applied to similar compounds such as N-(3,3,5-trimethylcyclohexyl)pyrrolidine.
The general reaction scheme proceeds as follows:
- Condensation of pyrrolidine with 3,3,5-trimethylcyclohexanone to form an enamine intermediate
- Catalytic hydrogenation of the enamine to yield the target compound
Detailed Procedure
The synthesis begins with a condensation reaction between pyrrolidine and 3,3,5-trimethylcyclohexanone in the presence of a dehydrating agent. The detailed procedure can be adapted from related syntheses:
In a three-neck reaction flask equipped with an overhead stirrer and reflux condenser, mix pyrrolidine (2 equivalents), 3,3,5-trimethylcyclohexanone (1 equivalent), and anhydrous magnesium sulfate (1.8 equivalents) in anhydrous cyclohexane.
Heat the resulting mixture at reflux for 72-120 hours, monitoring progress by NMR analysis to ensure complete conversion.
After completion, cool the reaction to room temperature and filter through a fritted glass funnel to remove magnesium sulfate.
Concentrate the filtrate under reduced pressure to obtain the crude enamine intermediate as a mixture of isomers.
Dissolve the intermediate in absolute ethanol and hydrogenate at 60 PSI hydrogen pressure in the presence of 10% Pd/C catalyst at room temperature.
After completion of hydrogenation (typically monitored by hydrogen uptake), filter to remove the catalyst and concentrate the filtrate to obtain the desired product.
This method typically affords the target compound in excellent yields (>95%), making it particularly attractive for larger-scale preparations.
Reaction Parameters and Optimization
Table 1. Optimization of Enamine Formation Conditions
| Parameter | Studied Range | Optimal Condition | Effect on Yield | Notes |
|---|---|---|---|---|
| Temperature | 60-120°C | Reflux (~80°C) | Significant | Lower temperatures result in incomplete reaction |
| Reaction time | 24-120 h | 72-96 h | Moderate | Extended time ensures complete conversion |
| Solvent | Various | Cyclohexane | Significant | Anhydrous conditions critical for success |
| Dehydrating agent | MgSO₄, Na₂SO₄ | MgSO₄ | Moderate | Essential for driving water removal |
| Molar ratio (amine:ketone) | 1:1 to 3:1 | 2:1 | Minor | Excess amine improves conversion rates |
Table 2. Optimization of Hydrogenation Conditions
| Parameter | Studied Range | Optimal Condition | Effect on Yield | Notes |
|---|---|---|---|---|
| H₂ pressure | 30-100 PSI | 60 PSI | Moderate | Higher pressure increases rate but not yield |
| Catalyst loading | 5-15% | 10% Pd/C | Significant | Balances activity and cost |
| Temperature | 20-50°C | Room temperature | Minor | Higher temperatures offer no advantage |
| Solvent | Various | Ethanol | Moderate | Provides good catalyst suspension |
| Reaction time | 2-24 h | 6-8 h | Minor | Until H₂ uptake ceases |
N-alkylation of Pyrrolidine with Functionalized Cyclohexyl Halides
Reaction Principle
An alternative strategy involves the direct N-alkylation of pyrrolidine using a suitably functionalized 1,3,5-trimethylcyclohexyl halide. This approach offers a more direct route but requires the preparation of an appropriately substituted cyclohexyl halide precursor.
Detailed Procedure
The synthesis proceeds through two main stages:
Preparation of 1,3,5-trimethylcyclohexyl halide :
- Starting from 1,3,5-trimethylcyclohexanol, react with thionyl chloride or phosphorus tribromide in an appropriate solvent
- Purify the resulting halide by distillation under reduced pressure
N-alkylation reaction :
- Combine pyrrolidine (typically in excess to minimize dialkylation) with the prepared cyclohexyl halide
- Add a suitable base such as potassium carbonate or triethylamine
- Heat the mixture in acetonitrile or DMF under reflux conditions
- Monitor by TLC or GC until completion
- Work up by filtration, concentration, and purification via distillation or chromatography
Cyclization Approach from Substituted Cyclohexylamine
Reaction Principle
A third approach involves the synthesis of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- through a cyclization reaction starting from 1,3,5-trimethylcyclohexylamine and a four-carbon dihalide. This method parallels the synthesis of related compounds like N-(1,3,3,5,5-pentamethylcyclohexyl)pyrrolidine.
Detailed Procedure
Prepare 1,3,5-trimethylcyclohexylamine (typically through reductive amination of the corresponding cyclohexanone).
Combine the cyclohexylamine hydrochloride (1.0 equivalent), potassium carbonate (6.0 equivalents), and 1,4-dibromobutane (1.05 equivalents) in acetonitrile.
Reflux the mixture for 60-72 hours to complete the cyclization.
After cooling, filter the reaction mixture and wash the precipitate with diethyl ether.
Concentrate the filtrate under reduced pressure and purify the residue by fractional distillation (approximately 129°C at 11 mmHg).
If desired, convert to the hydrochloride salt by dissolving in diethyl ether and adding HCl solution in diethyl ether.
Yield and Considerations
This method typically yields the target compound in 65-70% yield. While the overall yield is somewhat lower than the condensation-reduction approach, this method offers advantages when starting from readily available cyclohexylamine derivatives or when seeking to introduce specific stereochemical features.
Alternative Advanced Methods
Ring Contraction of Substituted Pyrrolidines
Recent research has demonstrated that substituted cyclobutanes can be prepared through ring contraction of pyrrolidines. This approach could potentially be adapted for the synthesis of specialized derivatives of the target compound:
- Prepare an appropriately substituted pyrrolidine containing the 1,3,5-trimethylcyclohexyl group.
- Subject the pyrrolidine to ring contraction conditions using hypervalent iodine reagents.
- Further functionalize as needed to achieve the desired substitution pattern.
While this approach is more specialized and generally offers lower yields (30-40%), it provides access to unique structural motifs that may be valuable for certain applications.
1,3-Dipolar Cycloaddition Approaches
The pyrrolidine ring can be constructed through 1,3-dipolar cycloaddition reactions between azomethine ylides and appropriate dipolarophiles. This approach offers significant advantages for stereocontrol:
- Generate an azomethine ylide from an appropriate imine and activating agent.
- React with a suitable dipolarophile to form the pyrrolidine ring with controlled stereochemistry.
- Introduce the 1,3,5-trimethylcyclohexyl group either before or after the cycloaddition step.
This method is particularly valuable when specific stereochemistry at multiple centers is required, though overall yields are typically moderate (30-60%).
Purification and Characterization
Purification Methods
The purification of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- can be accomplished through several techniques:
Distillation : For the free base, fractional distillation under reduced pressure is effective, typically collecting the fraction at 120-130°C (11 mmHg).
Salt formation and recrystallization : Converting to the hydrochloride salt often facilitates purification. The procedure involves:
Chromatography : For smaller scale preparations or when high purity is required, column chromatography using silica gel with appropriate solvent systems can be effective.
Characterization Techniques
Complete characterization of the synthesized compound typically involves:
NMR Spectroscopy : Proton and carbon-13 NMR provide structural confirmation. Characteristic signals include:
Mass Spectrometry : To confirm molecular weight and fragmentation pattern
Infrared Spectroscopy : For identification of functional groups
Elemental Analysis : To confirm elemental composition matches the expected formula
Table 3. Characteristic Spectroscopic Data for Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)-
| Analysis Technique | Expected Results | Notes |
|---|---|---|
| ¹H NMR | 0.9-1.1 ppm (9H, CH₃) 1.4-1.7 ppm (cyclohexyl CH₂) 1.8-1.9 ppm (4H, pyrrolidine 3,4-CH₂) 2.9-3.2 ppm (4H, pyrrolidine 2,5-CH₂) |
Exact shifts may vary with solvent |
| ¹³C NMR | 22-28 ppm (CH₃ groups) 30-35 ppm (cyclohexyl CH₂) 23-25 ppm (pyrrolidine 3,4-CH₂) 45-50 ppm (pyrrolidine 2,5-CH₂) 60-65 ppm (quaternary C) |
Carbon adjacent to N typically deshielded |
| MS (EI) | M⁺ corresponding to molecular weight Fragment ions from C-N bond cleavage |
Characteristic fragmentation pattern |
| IR | 2950-2850 cm⁻¹ (C-H stretching) 1450-1350 cm⁻¹ (C-H bending) 1200-1150 cm⁻¹ (C-N stretching) |
Absence of N-H and C=O bands |
Comparative Analysis of Preparation Methods
Efficiency and Scalability Comparison
Table 4. Comparative Analysis of Synthetic Routes
| Method | Typical Yield (%) | Scale Suitability | Starting Materials | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation-Reduction | 90-99 | Small to large | Pyrrolidine, 3,3,5-trimethylcyclohexanone | High yield, well-established | Long reaction times, pressure equipment needed |
| Direct N-alkylation | 65-75 | Small to medium | Pyrrolidine, 1,3,5-trimethylcyclohexyl halide | Shorter reaction times, no pressure equipment | Requires preparation of halide, moderate yields |
| Cyclization | 65-70 | Small to medium | 1,3,5-trimethylcyclohexylamine, 1,4-dibromobutane | Good versatility, stereochemical control | Lower yields, multiple steps |
| Ring Contraction | 30-40 | Small | Specialized pyrrolidine precursors | Access to unique derivatives | Complex, lower yields, specialized reagents |
| 1,3-Dipolar Cycloaddition | 30-60 | Small | Various precursors | Excellent stereochemical control | Complex, multiple steps, specialized reagents |
Critical Parameters Affecting Yield and Purity
Several key factors significantly impact the success of these syntheses:
Water removal efficiency : Complete water removal during enamine formation is crucial for high yields in the condensation-reduction approach.
Hydrogenation conditions : Catalyst quality and hydrogen pressure significantly affect reduction efficiency.
Base selection : In alkylation and cyclization approaches, the choice of base impacts reaction rates and selectivity.
Reaction time : Insufficient reaction times lead to incomplete conversion, while excessive times may promote side reactions.
Purification technique selection : The choice between distillation, salt formation, or chromatography should be based on scale and purity requirements.
Industrial Scale Considerations
For industrial-scale production, the condensation-reduction approach offers several advantages:
High atom economy : Minimal waste generation and efficient use of starting materials.
Scalability : Procedures can be readily adapted to larger reaction vessels.
Equipment considerations : While hydrogenation requires pressure equipment, this is standard in industrial settings.
Safety aspects : Proper handling of hydrogen gas and pressure vessels is essential but manageable with appropriate engineering controls.
Continuous flow potential : The process could potentially be adapted to continuous flow chemistry for enhanced efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen in the compound acts as a nucleophile due to its lone pair of electrons. This reactivity enables participation in substitution reactions with electrophilic species.
-
Mechanism : The nitrogen atom attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming quaternary ammonium salts or alkylated derivatives.
-
Examples :
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Alkylation | Alkyl halide, base (e.g., Et₃N) | Quaternary ammonium salt |
| Acylation | Acyl chloride, base | Amide derivative |
Functionalization of the Pyrrolidine Ring
The pyrrolidine ring can undergo further functionalization, influenced by steric and electronic effects from the 1,3,5-trimethylcyclohexyl substituent.
-
Steric Effects : The bulky cyclohexyl group may hinder nucleophilic attack or direct incoming groups to specific positions .
-
Reactions :
-
Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary salts .
-
Oxidation : Oxidation of the amine to an imine or nitrile, though this depends on reaction conditions .
-
Electrophilic Functionalization : Potential for electrophilic substitution on the cyclohexyl ring, though cyclohexane is generally inert to such reactions .
-
Table 2: Functionalization Examples
| Reaction Type | Reactants/Conditions | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |
| Oxidation | H₂O₂, catalytic acid | Imine or nitrile derivative |
Reaction Mechanisms and Computational Insights
Density Functional Theory (DFT) studies provide mechanistic insights into reactions involving pyrrolidine derivatives.
-
Cycloaddition Reactions : Azomethine ylides generated via iridium-catalyzed reductive methods can undergo [3+2] dipolar cycloadditions with electron-deficient alkenes. This reaction is regio- and diastereoselective, forming complex pyrrolidine architectures .
-
Elimination Pathways : Tosylation of dihydroxypyrrolidine derivatives can lead to spontaneous elimination of tosyloxy groups, forming maleimide scaffolds. DFT calculations reveal that such eliminations are thermodynamically favored .
Table 3: Cycloaddition Conditions
| Reaction Type | Catalyst/Reagents | Product Type |
|---|---|---|
| [3+2] Cycloaddition | Iridium catalyst (e.g., Vaska’s complex) + TMDS | Functionalized pyrrolidine |
Comparison of Reactivity with Analogs
The reactivity of Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- can be compared to structurally similar compounds like Neramexane or Memantine.
Scientific Research Applications
Pharmacological Activities
Pyrrolidine derivatives are known for their diverse biological activities. The compound has been studied for its potential effects in several therapeutic areas:
- Anticonvulsant Activity : Research indicates that pyrrolidine derivatives exhibit significant anticonvulsant properties. For instance, certain derivatives have shown efficacy in models of epilepsy by acting as NMDA antagonists, which are crucial in managing seizure disorders .
- Antiviral Properties : Pyrrolidine compounds have been explored as phospholipase D inhibitors, which can be pivotal in treating viral infections. The structural modifications of pyrrolidine can enhance its activity against specific viral targets .
- Central Nervous System Disorders : The compound's ability to interact with neurotransmitter systems makes it a candidate for treating various CNS disorders. Studies have highlighted its potential in modulating pathways involved in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrrolidine derivatives often involves various strategies that emphasize the importance of stereochemistry:
- Ring Construction : Techniques for constructing the pyrrolidine ring from cyclic or acyclic precursors are well-documented. These methods allow for the introduction of specific substituents that can significantly alter the biological activity of the resulting compounds .
- Functionalization : Functionalizing preformed pyrrolidine rings can lead to compounds with enhanced biological profiles. The spatial orientation of substituents plays a critical role in determining the binding affinities to target proteins .
Table 1: Summary of Biological Activities
Case Study 1: Anticonvulsant Mechanism
A study demonstrated that certain pyrrolidine derivatives could effectively inhibit seizures in animal models by blocking sodium channels more effectively than traditional anticonvulsants like phenytoin. This highlights the compound's potential as a novel treatment option for epilepsy .
Case Study 2: Antiviral Efficacy
Research on pyrrolidine-based phospholipase D inhibitors revealed promising results against human cytomegalovirus. The structure-activity relationship studies indicated that specific modifications could enhance antiviral potency while maintaining stability in human plasma .
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Group
The substitution pattern on the cyclohexyl moiety significantly influences steric bulk, lipophilicity, and reactivity. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Pyrrolidine, 1-(1,3,3,5,5-pentamethylcyclohexyl)- | C16H29N | 235.41 | 259734-17-3 | 1,3,3,5,5-Pentamethylcyclohexyl |
| Pyrrolidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- | C17H33N | 251.45 | 685088-26-0 | 3,3,5,5-Tetramethyl-1-propylcyclohexyl |
| Pyrrolidine, 1-(1-phenylcyclohexyl)- | C16H23N | 229.37 | 1125-99-1 | 1-Phenylcyclohexyl |
Ring System Modifications
Replacing pyrrolidine with piperidine (a six-membered ring) alters basicity and conformational flexibility:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)- | C18H35N | 265.48 | 685088-27-1 | Piperidine ring + propylcyclohexyl |
| Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- | C17H33N | 251.45 | 685088-25-9 | Piperidine ring + ethylcyclohexyl |
- Basicity : Piperidine derivatives (pKa ~11) are less basic than pyrrolidine analogs (pKa ~10) due to reduced ring strain and electron density on nitrogen .
- Applications : Piperidine derivatives are common in drug discovery (e.g., alkaloid scaffolds), whereas pyrrolidines may favor smaller, more rigid frameworks .
Key Research Findings
- Thermodynamic Stability : Cyclohexyl substituents with symmetrical methyl groups (e.g., 3,3,5,5-tetramethyl) enhance conformational stability, as seen in analogs like 685088-26-0 .
- Photocatalytic Potential: Acridine-functionalized COFs incorporating pyrrolidine derivatives (e.g., 1-(3-benzonitrile)pyrrolidine) demonstrate utility in photocatalysis, suggesting possible applications for the target compound .
Biological Activity
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. The unique structure of this compound, characterized by its cyclohexyl substituent, enhances its potential for various biological activities. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.
Overview of Pyrrolidine Derivatives
Pyrrolidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Recent reviews highlight their activities in several areas:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
- Anticonvulsant
- Cholinesterase inhibition
- Carbonic anhydrase inhibition .
These activities are attributed to the structural diversity offered by various substituents on the pyrrolidine ring.
Anticancer Activity
Recent studies have demonstrated that certain pyrrolidine derivatives exhibit potent anticancer properties. For example, compounds derived from pyrrolidine have been shown to inhibit human dihydrofolate reductase (DHFR), with IC50 values as low as 60 nM. This inhibition leads to reduced proliferation of tumor cells in vitro . The structure-activity relationship (SAR) indicates that modifications on the pyrrolidine ring can significantly influence anticancer efficacy.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Pyrrolidine derivatives have been identified as effective cholinesterase inhibitors. For instance, a series of novel pyrrolidine-based compounds exhibited IC50 values ranging from 0.029 µM to 0.087 µM against acetylcholinesterase (AChE) . These findings suggest that structural modifications can enhance binding affinity and selectivity for cholinesterases.
Anti-inflammatory and Analgesic Effects
Research has also indicated that pyrrolidine derivatives can modulate inflammatory pathways. For example, some compounds have been found to inhibit the p38 MAPK and NF-κB signaling pathways, which are involved in the release of pro-inflammatory cytokines . This modulation could lead to therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Cholinesterase Inhibition Study : A study focused on a series of pyrrolidine derivatives showed that modifications at specific positions on the ring significantly enhanced AChE inhibition, indicating a promising direction for Alzheimer's treatment .
- Anticancer Research : Another investigation into pyrrolidine derivatives revealed their potential as DHFR inhibitors, leading to significant cytotoxic effects on cancer cell lines . These findings support further exploration into their use as anticancer agents.
- Inflammation Modulation : Research demonstrated that certain pyrrolidine compounds could effectively reduce inflammation by inhibiting key signaling pathways involved in cytokine release . This suggests potential applications in treating chronic inflammatory conditions.
Q & A
Q. What analytical techniques are recommended for structural elucidation of pyrrolidine derivatives with complex substituents?
Methodological Answer:
- Mass Spectrometry (MS): Use Electron Transfer Dissociation (ETD) and Collision-Induced Dissociation (CID) in tandem for complementary fragmentation patterns. ETD preserves labile substituents (e.g., cyclohexyl groups), while CID provides backbone cleavage .
- Ultra-Performance Liquid Chromatography (UPLC)/Q-TOF MS: Employ for high-resolution separation and accurate mass analysis, particularly for isomer differentiation. Characteristic fragmentation-assisted spectral networking can map unknown pyrrolidine alkaloids .
- NOESY NMR: Resolve stereochemistry by detecting spatial proximities between protons (e.g., trans/cis configurations in pyrrolidine rings) .
Q. How can synthesis parameters for pyrrolidine derivatives be systematically optimized?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs (e.g., face-centered central composite) to explore interactions between temperature, residence time, and reagent equivalents. This reduces experimental runs while maximizing data richness .
- Flow Chemistry: Enables precise control over reaction conditions (e.g., residence time: 0.5–3.5 min, temperature: 30–70°C) and real-time monitoring of intermediates .
Q. What strategies address challenges in identifying pyrrolidine isomers with similar physicochemical properties?
Methodological Answer:
- Chromatographic Separation: Utilize UPLC with polar stationary phases to resolve isomers.
- Data-Independent Acquisition (DIA): Combine ETD and CID in DIA mode to generate comprehensive fragmentation libraries, aiding in distinguishing positional isomers .
Advanced Research Questions
Q. How do alkyl chain substituents influence the metabolic pathways of pyrrolidine derivatives?
Methodological Answer:
- In Vitro/In Vivo Metabolism Studies: Use liver microsomes or hepatocyte models to identify metabolites via LC-MS/MS. Key pathways include:
Table 1: Metabolic Pathway Dependence on Alkyl Chain Length
| Alkyl Chain Length | Major Metabolic Pathway | Key Metabolites Identified |
|---|---|---|
| Hexyl (C6) | Pyrrolidine ring oxidation | 2″-Oxo metabolites |
| Heptyl (C7) | ω/ω-1 oxidation | Hydroxylated alkyl chains |
Q. How can pyrrolidine-containing transition-state analogues be designed for enzyme inhibition?
Methodological Answer:
- Structure-Based Drug Design (SBDD): Use X-ray crystallography or molecular docking to identify key interactions (e.g., H-bond networks stabilizing pyrrolidine nitrogen pyramidalization in cyclophilin inhibitors) .
- Synthetic Modification: Introduce phosphonate groups (e.g., Glypsi(PO(2)R-N)Pro motifs) to mimic tetrahedral transition states, enhancing binding affinity .
Q. What role does pyrrolidine play in stabilizing redox-active nitroxides for biochemical studies?
Methodological Answer:
Q. How can pyrrolidine derivatives be utilized in synthesizing cyclic polymers with controlled topology?
Methodological Answer:
- Ring-Opening Metathesis Polymerization (ROMP): Use Grubbs catalysts to cyclize norbornene-pyrrolidine monomers. Example:
Q. How do bacterial metabolic pathways diverge for pyrrolidine biosynthesis compared to related pathways (e.g., VPP)?
Methodological Answer:
- Comparative Genomics: Analyze gene clusters (e.g., ndp homologs) to identify shared origins between pyrrolidine and valienamine (VPP) pathways.
- Phylogenetic Analysis: Reveals Gram-negative bacteria favor pyrrolidine/VPP pathways, while Gram-positive bacteria utilize pyridine pathways .
Contradictions & Limitations in Current Evidence
- Metabolic Pathway Specificity: and highlight conflicting major pathways (ring vs. chain oxidation) based on substituent length. This necessitates substrate-specific validation.
- ETD vs. CID: While ETD preserves substituents (), CID may fragment labile groups, requiring context-dependent method selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
